molecular formula C21H16ClN3O4 B11694344 N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide

Katalognummer: B11694344
Molekulargewicht: 409.8 g/mol
InChI-Schlüssel: ZMGSPDHALSZGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzamido, chlorophenyl, methyl, and nitro functional groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Chlorination: Introduction of the chlorine atom into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-(3-benzamido-4-chlorophenyl)-3-iodobenzamide: Differing by the presence of an iodine atom instead of a nitro group.

    N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide: Containing an additional nitro group.

    N-(3-benzamido-4-chlorophenyl)-5-bromo-2-chlorobenzamide: Featuring a bromine atom in place of the methyl group.

Eigenschaften

Molekularformel

C21H16ClN3O4

Molekulargewicht

409.8 g/mol

IUPAC-Name

N-(3-benzamido-4-chlorophenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H16ClN3O4/c1-13-7-8-15(11-19(13)25(28)29)21(27)23-16-9-10-17(22)18(12-16)24-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,27)(H,24,26)

InChI-Schlüssel

ZMGSPDHALSZGDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.